2-Methylaminopyridine dihydrochloride

Description

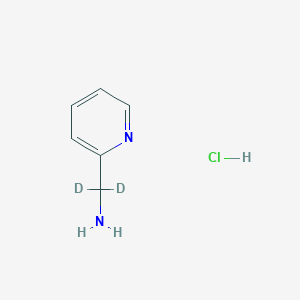

2-Methylaminopyridine dihydrochloride is a pyridine derivative where a methylamine group is attached to the pyridine ring at the 2-position, forming a dihydrochloride salt. This compound is widely utilized in pharmaceutical synthesis and chemical research due to its dual hydrochloride groups, which enhance solubility in aqueous environments and stability during storage . Its molecular formula is C₆H₉N₂·2HCl, with a molecular weight of approximately 195.09 g/mol (based on analogous structures in ).

Properties

Molecular Formula |

C6H9ClN2 |

|---|---|

Molecular Weight |

146.61 g/mol |

IUPAC Name |

dideuterio(pyridin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H/i5D2; |

InChI Key |

FTQQURYZPUHQND-QPMNBSDMSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=N1)N.Cl |

Canonical SMILES |

C1=CC=NC(=C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylaminopyridine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. The resulting 2-methylaminopyridine is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other separation techniques to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylaminopyridine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Methylaminopyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-methylaminopyridine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Isomers and Derivatives

Methyl[(6-methylpyridin-2-yl)methyl]amine Dihydrochloride (CAS 128739-14-0)

- Structure : Features a methyl group on the pyridine ring at the 6-position and a methylamine substituent at the 2-position.

- Comparison: The positional isomerism (methyl at 6 vs. Molecular weight is 209.12 g/mol, slightly higher due to the additional methyl group .

(2-Methylpyridin-4-yl)MethanaMine Dihydrochloride (CAS 1357353-58-2)

- Structure : Methyl group on the pyridine ring at the 4-position.

- Comparison : The 4-position methyl group reduces steric hindrance compared to the 2-position, possibly enhancing reactivity in nucleophilic substitutions. Molecular weight is identical (195.09 g/mol ) due to the same substituents in different positions .

(6-Chloropyridin-2-yl)Methanamine Dihydrochloride (CAS 1557921-62-6)

Functional Group Variations

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Structure: Pyrimidine ring with amino and aminomethyl groups.

- Comparison : The pyrimidine core (vs. pyridine) offers additional hydrogen-bonding sites, enhancing interactions in enzyme inhibition. Formula C₆H₁₀N₄·2HCl and molecular weight 217.09 g/mol .

Levocetirizine Dihydrochloride (CAS 130018-87-0)

Solubility and Stability

- 2-Methylaminopyridine Dihydrochloride: High water solubility (>100 mg/mL, extrapolated from ) due to ionic dissociation of two HCl molecules. Stability is superior to hydrochloride salts under humid conditions .

- Methyl[(6-methylpyridin-2-yl)methyl]amine Dihydrochloride : Similar solubility but may exhibit lower thermal stability due to steric strain .

- (6-Chloropyridin-2-yl)Methanamine Dihydrochloride : Reduced solubility in water (~50 mg/mL) owing to chlorine’s hydrophobic effect .

Biological Activity

2-Methylaminopyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of a methylamino group at the second position of the pyridine ring. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Antimicrobial Activity

Recent studies have highlighted the compound's potent activity against Mycobacterium tuberculosis (M.tb), particularly the strain H37Rv. The minimum inhibitory concentration (MIC) was found to be as low as 0.016 μg/mL, indicating strong antibacterial properties. Additionally, it showed effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with MIC values ranging from 0.0039 to 0.0625 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Strain Type | MIC (μg/mL) |

|---|---|

| M.tb H37Rv | 0.016 |

| MDR/XDR M.tb | 0.0039-0.0625 |

| Vero Cell Toxicity | IC50 ≥ 16 |

The primary mechanism through which this compound exerts its antibacterial effects involves inhibition of the MmpL3 protein in M.tb. This protein is crucial for the transport of trehalose-monomycolates, essential for mycobacterial cell wall integrity. Disruption of this transport leads to accumulation of toxic intermediates and ultimately bacterial cell death .

Cytotoxicity and Safety Profile

While exhibiting significant antimicrobial activity, the compound's cytotoxicity was assessed using Vero cells, where an IC50 value greater than 16 μg/mL indicates relatively low toxicity towards mammalian cells . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

- Case Study on Tuberculosis Treatment : A clinical investigation demonstrated that patients treated with a regimen including derivatives of pyridine compounds showed improved outcomes compared to standard treatments alone. The study emphasized the need for further exploration into combination therapies involving these compounds .

- Neurotoxicity Assessment : In a separate study evaluating the neurotoxic potential of aminopyridines, it was found that certain derivatives could precipitate convulsions in animal models. However, specific data on this compound's neurotoxic effects remain sparse and warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.